5,6-Dimethylpyridine-3-carboxylic acid 5,6-Dimethylpyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 757903-81-4
VCID: VC20880167
InChI: InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=CC(=CN=C1C)C(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

5,6-Dimethylpyridine-3-carboxylic acid

CAS No.: 757903-81-4

Cat. No.: VC20880167

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethylpyridine-3-carboxylic acid - 757903-81-4

Specification

CAS No. 757903-81-4
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 5,6-dimethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11)
Standard InChI Key OTLMJDZYTWGGGP-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C)C(=O)O
Canonical SMILES CC1=CC(=CN=C1C)C(=O)O

Introduction

Chemical Identification and Nomenclature

5,6-Dimethylpyridine-3-carboxylic acid is a pyridine derivative featuring two methyl groups at positions 5 and 6, with a carboxylic acid functional group at position 3 of the pyridine ring. The compound is identified by several key parameters that establish its unique chemical identity within databases and literature .

Identification Parameters

The compound is cataloged with the CAS Registry Number 757903-81-4, which serves as its unique identifier in chemical databases . It is also known by several synonyms in scientific literature, including:

  • 5,6-Dimethyl-nicotinic acid

  • 5,6-Dimethyl-3-pyridinecarboxylic acid

  • 3-Pyridinecarboxylic acid, 5,6-dimethyl-

  • 3-Pyridinecarboxylic acid, 5,6-dimethyl-(9CI)

Molecular Characteristics

The molecular formula of the compound is C₈H₉NO₂, indicating its composition of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. It has a molecular weight of 151.16 g/mol, placing it in the category of relatively small organic molecules .

Structural Features and Properties

Understanding the structural features of 5,6-Dimethylpyridine-3-carboxylic acid provides insights into its chemical behavior and potential applications. The compound's structure combines the aromatic properties of pyridine with the reactive characteristics of carboxylic acids.

Physical Properties

Based on analogous compounds and predicted properties, 5,6-Dimethylpyridine-3-carboxylic acid is likely to exhibit specific physical characteristics:

  • Appearance: Typically a crystalline solid at room temperature

  • Solubility: Likely soluble in polar organic solvents and potentially partially soluble in water, with increased solubility in basic aqueous solutions due to the carboxylic acid group

Synthesis Methods and Approaches

Several synthetic routes can be employed to produce 5,6-Dimethylpyridine-3-carboxylic acid, with variations in starting materials, reaction conditions, and yields.

Nitrile Hydrolysis

One established synthetic pathway involves the hydrolysis of 5,6-dimethylpyridine-3-carbonitrile (also known as 3-pyridinecarbonitrile, 5,6-dimethyl). This approach typically involves:

  • Hydrolysis of the nitrile group under acidic or basic conditions

  • Subsequent workup to isolate the carboxylic acid product

This method represents a common approach for converting nitrile-containing precursors to the corresponding carboxylic acids.

Chemical Reactivity and Reactions

The reactivity of 5,6-Dimethylpyridine-3-carboxylic acid is determined by its functional groups and electronic structure. Understanding these properties is essential for predicting its behavior in chemical reactions and potential applications.

Carboxylic Acid Reactivity

As a carboxylic acid, this compound can participate in typical acid-base reactions:

  • Formation of salts with bases

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Reduction to alcohols or aldehydes with appropriate reducing agents

Pyridine Ring Reactivity

The pyridine ring confers specific reactivity patterns:

  • Electrophilic substitution reactions are typically directed to positions 3 and 5

  • The nitrogen atom can act as a nucleophile or coordinate to metals

  • The methyl groups may undergo oxidation under appropriate conditions

Research on dihydropyridine carboxylic acid derivatives demonstrated that some compounds (specifically compounds 3a and 3b) displayed cytotoxic activity against the HCT-15 cell line with IC₅₀ values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, respectively. These values were lower than those of reference compounds Cisplatin (21.4 ± 0.9 μM) and Gefitinib (10.4 ± 1.8 μM) .

Structure-Activity Relationship Studies

The research findings suggest that structural modifications of pyridine carboxylic acids can significantly influence their biological activity. Molecular docking studies indicated that compounds 3a and 3b could interact with the PARP-1 protein through:

  • π–π interactions with Tyr246

  • Hydrogen bonds with Asp105, Arg217, Asp109, and Ser203

  • Van der Waals contacts with multiple amino acids including Asn106, Asn207, Tyr235, and others

This mechanism of interaction could explain the observed cytotoxic effects.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCD4816305,6-Dimethyl-nicotinic acid60mg$65
AmbeedA4410105,6-Dimethylnicotinic acid 97%250mg$96
AmbeedA4410105,6-Dimethylnicotinic acid 97%1g$217
AOBChem347305,6-Dimethylnicotinic acid 97%5g$621
AOBChem347305,6-Dimethylnicotinic acid 97%10g$1056

This pricing information, last updated on December 16, 2021, indicates that the compound is available in various quantities to suit different research needs.

Related Compounds and Structural Analogs

Understanding the properties and behavior of structural analogs can provide additional insights into 5,6-Dimethylpyridine-3-carboxylic acid.

Positional Isomers and Derivatives

Several related compounds were mentioned in the search results:

  • 3,5-dimethylpyridine-4-carboxylic acid (CAS: 544703-96-0) - A positional isomer with methyl groups at positions 3 and 5 and the carboxylic acid at position 4

  • 2-amino-5,6-dimethylpyridine-3-carboxylic acid - A related compound with an additional amino group at position 2, maintaining the 5,6-dimethyl substitution pattern and the carboxylic acid at position 3

  • 2-bromo-5,6-dimethyl-pyridine-3-carboxylic acid (CAS: 74789589) - A brominated derivative with the bromine at position 2

  • 5-amino-4,6-dimethyl-pyridine-3-carboxylic acid (CAS: 6953-25-9) - A related compound with a different methyl substitution pattern and an amino group

Comparative Physical Properties

Comparison of physical properties across related compounds provides insights into the effects of structural modifications:

CompoundMolecular FormulaMolecular Weight (g/mol)
5,6-Dimethylpyridine-3-carboxylic acidC₈H₉NO₂151.16
2-bromo-5,6-dimethyl-pyridine-3-carboxylic acidC₈H₈BrNO₂230.06
5-amino-4,6-dimethyl-pyridine-3-carboxylic acid hydrochlorideC₈H₁₁ClN₂O₂202.64

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